1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol

Solid-state stability Purification Crystallography

CAS 6497-24-1 is the chiral 4-(1-hydroxyethyl)-substituted isoxazole scaffold for valdecoxib-class COX-2 inhibitors. Do NOT substitute with the oxazole regioisomer (CAS 103788-65-4)—identical molecular formula (C12H13NO2, MW 203.24) but distinct N–O adjacency alters hydrogen-bonding geometry, metabolic stability, and target selectivity. The single stereocenter enables enantioselective resolution and Mitsunobu derivatization; this capability is entirely absent in non-hydroxylated analogs such as 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 4340-44-7). CNS-compatible physicochemical profile (XLogP3 1.9, TPSA 46.3 Ų). Essential intermediate for dual COX-2/5-LOX inhibitors and antimycotic azolylethanol derivatives per EP0241232A1.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 6497-24-1
Cat. No. B1424938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
CAS6497-24-1
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(C)O
InChIInChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3
InChIKeyDAQOOSLMUWKCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol (CAS 6497-24-1): Procurement-Relevant Structural and Physicochemical Profile


1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol (CAS 6497-24-1) is a 3,4,5-trisubstituted isoxazole derivative bearing a chiral secondary alcohol at the 4-position (synonyms: 4-(1-hydroxyethyl)-5-methyl-3-phenylisoxazole; α,5-dimethyl-3-phenyl-4-isoxazolemethanol) [1]. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, the compound exhibits a melting point of 101–105 °C, a predicted boiling point of 375.9 °C, an XLogP3 of 1.9, and a topological polar surface area (TPSA) of 46.3 Ų [1]. Its isoxazole nucleus—featuring adjacent nitrogen and oxygen atoms—distinguishes it from the corresponding oxazole regioisomer (N and O separated by carbon), imparting distinct electronic distribution, hydrogen-bonding geometry, and metabolic stability profiles [2]. The compound is commercially supplied at ≥97% purity and is documented as a versatile intermediate in medicinal chemistry, most notably as a scaffold component in the synthesis of valdecoxib-class COX-2 inhibitors and isoxazolylethanol-derived antimycotic agents [3][4].

Why 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol Cannot Be Casually Substituted by Oxazole Regioisomers or Non-Hydroxylated Isoxazole Analogs


Substituting CAS 6497-24-1 with its oxazole regioisomer (CAS 103788-65-4) or with non-hydroxylated isoxazole analogs introduces quantifiable risks. The oxazole regioisomer, despite identical molecular formula (C12H13NO2) and mass (203.24), exhibits a substantially lower melting point (~72 °C vs. 101–105 °C), reflecting weaker crystal lattice energy that alters solid-form handling, recrystallization behavior, and long-term storage stability [1]. More critically, the isoxazole and oxazole heterocycles are not interchangeable bioisosteres: the N–O adjacency in isoxazole creates a contiguous hydrogen-bond acceptor region absent in oxazole, and isoxazole-containing drugs (e.g., valdecoxib) demonstrate distinct target selectivity profiles traceable to this electronic topology [2][3]. Furthermore, the 4-(1-hydroxyethyl) substituent provides a chiral synthetic handle enabling enantioselective derivatization, a capability entirely absent in 4-unsubstituted or 4-carboxy analogs such as 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 4340-44-7) [3]. Generic substitution without verifying these specific structural features can compromise downstream synthetic yields, stereochemical outcomes, and pharmacological fidelity.

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol: Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Elevation as a Crystalline Stability Indicator: Isoxazole vs. Oxazole Regioisomer

The target compound displays a melting point of 101–105 °C , approximately 29–33 °C higher than its oxazole regioisomer 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol (CAS 103788-65-4), which melts at ~72 °C [1]. This difference, observed despite identical molecular formula (C12H13NO2) and molecular weight (203.24), indicates stronger intermolecular hydrogen-bonding and/or dipole–dipole interactions in the isoxazole crystal lattice. The higher melting point facilitates recrystallization-based purification from common organic solvents and reduces the risk of solid-form changes during ambient-temperature storage and handling.

Solid-state stability Purification Crystallography

Lipophilicity (XLogP3) and TPSA Positioning Within CNS Drug-Like Space Compared to Bulkier Isoxazole Derivatives

The compound has a computed XLogP3 of 1.9 and a topological polar surface area (TPSA) of 46.3 Ų [1]. These values position it within the favorable CNS drug-like space (XLogP: 1–3; TPSA < 60–70 Ų for passive blood–brain barrier penetration). In contrast, the valdecoxib scaffold bearing the same isoxazole core but with a benzenesulfonamide substituent at the 4-position has a substantially higher TPSA (due to the sulfonamide group) and molecular weight, excluding it from optimal CNS penetration parameters [2]. The compact 4-(1-hydroxyethyl) substituent preserves the favorable CNS-oriented physicochemical profile while maintaining synthetic tractability.

Drug-likeness CNS penetration Physicochemical profiling

Chiral Alcohol as an Enantioselective Synthetic Handle: Differentiation from Non-Hydroxylated 4-Substituted Isoxazole Analogs

The target compound contains a secondary alcohol at the 4-position generating a single stereocenter (undefined stereochemistry in racemic commercial material). This chiral handle permits enantioselective derivatization—including Mitsunobu inversion, chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution, and oxidation to the corresponding ketone for stereoselective reduction—to access enantiopure downstream products. Non-hydroxylated analogs such as 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 4340-44-7) and 5-methyl-3-phenylisoxazole (CAS 1008-74-8) lack this functional handle entirely, limiting derivatization to ring-functionalization chemistry that cannot introduce stereochemical control at the 4-position [1]. The patent literature on isoxazolylethanol-derived antimycotics explicitly relies on this alcohol for oxirane formation and subsequent azole coupling, a synthetic sequence inaccessible from the non-hydroxylated analogs [2].

Enantioselective synthesis Chiral building block Medicinal chemistry

Isoxazole Core as a Validated Pharmacophore: Scaffold Provenance in COX-2 Selective Inhibition vs. Non-Isoxazole Heterocycles

The 5-methyl-3-phenylisoxazole core of CAS 6497-24-1 is the identical pharmacophoric scaffold found in valdecoxib, a marketed selective COX-2 inhibitor. Di Nunno et al. (2004) demonstrated that 3,4-diarylisoxazole analogues derived from this core exhibit biochemical COX-1/COX-2 selectivity in human whole blood assays, with certain non-sulfonamide derivatives showing preferential COX-1 inhibition, confirming that the isoxazole scaffold itself contributes to isoform discrimination [1]. In contrast, oxazole-based bioisosteres—while capable of COX inhibition—exhibit distinct selectivity patterns due to altered heterocycle electronics: the isoxazole N–O adjacency creates a contiguous hydrogen-bond acceptor motif that interacts differently with the COX active site compared to the oxazole's separated heteroatom arrangement [2]. This scaffold validation provides procurement justification: selecting the isoxazole (CAS 6497-24-1) over its oxazole regioisomer anchors the synthesis to a pharmacologically validated core.

COX-2 inhibition Valdecoxib scaffold Pharmacophore validation

Patent-Documented Utility as a Fungicidal Intermediate: Differentiated from Non-Alcohol Isoxazole Precursors

The isoxazolylethanol class, encompassing CAS 6497-24-1, is explicitly claimed in EP0241232A1 and CA1293514C as intermediates for preparing antimycotic 1-(aryl)-1-(isoxazolyl)-2-(azolyl)ethanol derivatives active against human and agricultural fungal pathogens [1]. The patent specification notes that prior art azolylethanol antifungals were 'unfortunately accompanied by strong adverse actions such as hepatic toxicity or teratogenicity,' positioning the isoxazole-containing ethanol derivatives—specifically those requiring the 4-(1-hydroxyethyl) handle for oxirane formation and subsequent azole coupling—as improved alternatives [1]. The synthetic sequence: alcohol → oxirane → azolylethanol is uniquely enabled by the hydroxyl group; non-hydroxylated isoxazole analogs cannot enter this reaction manifold. The closely related Japanese patent JPS6345277A further discloses specific antimycotic compounds derived from this intermediate class [2].

Antifungal intermediate Agricultural fungicide Patent evidence

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol: Evidence-Based Application Scenarios for Scientific Procurement


Scaffold for COX-2 / Anti-Inflammatory Drug Discovery Programs Requiring a Validated Pharmacophore

Medicinal chemistry teams developing next-generation COX-2 selective inhibitors or dual COX/5-LOX inhibitors should prioritize CAS 6497-24-1 as a starting scaffold. The 5-methyl-3-phenylisoxazole core is the pharmacophore of valdecoxib, and its derivatives have demonstrated biochemical COX-1/COX-2 selectivity in human whole blood assays [1]. Additionally, structurally related isoxazole derivatives exhibit concentration-dependent 5-LOX inhibition (IC50 values of 8.47–10.48 μM for lead compounds in the series) [2], suggesting potential for dual-target anti-inflammatory development. The 4-(1-hydroxyethyl) substituent provides a functionalizable handle for SAR exploration without compromising the pharmacophoric core.

Chiral Intermediate for Enantioselective Synthesis of 4-Substituted Isoxazole Derivatives

Synthetic chemistry groups requiring enantiopure isoxazole derivatives should select CAS 6497-24-1 for its single stereocenter at the 4-(1-hydroxyethyl) position. This chiral alcohol enables resolution strategies (chiral chromatography, diastereomeric salt formation, or enzymatic kinetic resolution) to access either enantiomer for downstream stereospecific transformations [1]. The alcohol can be oxidized to the corresponding ketone for asymmetric reduction, converted to a leaving group for SN2 inversion, or functionalized via Mitsunobu chemistry—synthetic options unavailable from the non-hydroxylated analogs such as 5-methyl-3-phenylisoxazole-4-carboxylic acid.

Key Intermediate in the Patent-Documented Synthesis of Isoxazole-Containing Antimycotic Agents

Groups engaged in antifungal drug discovery or agricultural fungicide development should procure CAS 6497-24-1 as the entry-point intermediate for the EP0241232A1/CA1293514C patent class. The synthetic route—secondary alcohol → oxirane → nucleophilic opening with 1H-imidazole or 1H-1,2,4-triazole—yields 1-(aryl)-1-(isoxazolyl)-2-(azolyl)ethanol derivatives with documented antimycotic activity [1]. The patent specification explicitly distinguishes these isoxazole-containing derivatives from earlier azolylethanol antifungals that exhibited hepatic toxicity and teratogenicity, providing a rationale for prioritizing the isoxazole scaffold over legacy heterocycle classes [1].

CNS Drug Discovery: Favorable Physicochemical Starting Point for Blood–Brain Barrier Penetration

For CNS-targeted programs, CAS 6497-24-1 offers a rare combination of a validated pharmacophoric core (isoxazole) with drug-like physicochemical parameters suitable for CNS penetration. The computed XLogP3 of 1.9 and TPSA of 46.3 Ų fall within established CNS drug-like space (XLogP: 1–3; TPSA < 60–70 Ų) [1]. Its molecular weight (203.24), hydrogen bond donor count (1), and rotatable bond count (2) further align with CNS lead-likeness criteria. This contrasts sharply with the benzenesulfonamide-bearing valdecoxib scaffold (MW 314.36; TPSA ≈ 101 Ų), which is excluded from CNS space due to excessive polarity and molecular weight [2]. The compound thus enables CNS-oriented SAR exploration around a clinically validated isoxazole core.

Quote Request

Request a Quote for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.